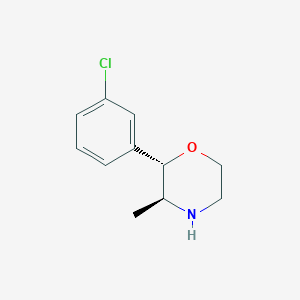

Rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine

Übersicht

Beschreibung

Rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine is a chiral morpholine derivative characterized by the presence of a 3-chlorophenyl group and a methyl group attached to the morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine typically involves the reaction of 3-chlorobenzaldehyde with (S)-3-methylmorpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Synthetic Routes and Functionalization

While the synthesis of rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine is not explicitly detailed in the sources, related morpholine syntheses often involve:

-

Cyclization reactions of amino alcohols or halides.

-

Catalytic asymmetric methods for installing stereocenters (e.g., Rh-catalyzed hydroamination ).

-

Rearrangement strategies (e.g., Brook rearrangements in acylsilane chemistry ).

For example, [Rh(cod)Cl]₂/rac-BINAP catalytic systems enable anti-Markovnikov hydroamination of dienes (Table 1, ), a method potentially adaptable for morpholine scaffold functionalization.

Reactivity with Electrophiles

Morpholine derivatives typically undergo reactions at the nitrogen or oxygen centers. Key reactivity patterns include:

-

N-Acylation/Alkylation :

Tertiary amines like morpholine react with acyl chlorides or alkyl halides. For instance, dimethylamino groups in underwent functionalization via acylation (e.g., tert-butyl esters). -

O-Derivatization :

Etherification or oxidation of the oxygen atom (e.g., MnO₂-mediated oxidations in chromene systems ).

Catalytic Transformations

Chiral morpholines are valuable in asymmetric catalysis. While no direct examples exist for this compound, related systems show:

-

Enantioselective C–C Bond Formation :

(Salen)aluminum complexes catalyzed cyanation/Brook rearrangements in acylsilanes ( , Table 1-1). -

Hydroamination :

Rhodium catalysts ( ) enabled regioselective anti-Markovnikov additions to dienes (e.g., 74% yield, 19:1 regioselectivity with rac-BINAP).

Stereochemical Considerations

The (2R,3R) configuration implies potential for stereospecific reactions:

-

Diastereoselective Alkylation :

Exocyclic enolates in SRS (Self-Regeneration of Stereocenters) strategies achieved >20:1 diastereoselectivity in cysteine derivatives ( , Scheme 24). -

Chiral Resolution :

HPLC with Chiralpak columns (e.g., AD-3 in ) resolved enantiomers of structurally similar amines (e.g., 3:1 to >20:1 rr).

Stability and Degradation Pathways

Morpholine derivatives can undergo:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Cancer Treatment

One of the primary applications of rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine is as a part of therapeutic strategies for treating various types of cancer. It has been identified as a potential MDM2 inhibitor, which plays a crucial role in regulating the p53 tumor suppressor pathway. The inhibition of MDM2 can lead to the reactivation of p53, thereby promoting apoptosis in cancer cells that express wild-type p53 .

Case Studies on Cancer Treatment

- MDM2 Inhibition : Research indicates that this compound can be utilized to treat multiple carcinomas, including breast, lung, and colorectal cancers. The compound has shown efficacy in preclinical models by selectively inducing cell death in tumors with intact p53 pathways .

- Combination Therapies : The compound can also be administered in combination with other chemotherapeutic agents to enhance its anticancer effects. For instance, it has been studied alongside traditional antineoplastic agents to improve overall therapeutic outcomes in resistant cancer types .

Organic Synthesis Applications

Catalytic Reactions

In organic synthesis, this compound serves as an effective reagent for various catalytic reactions. Its unique structure allows it to participate in hydroamination processes, which are vital for synthesizing complex organic molecules.

Synthetic Pathways

- Hydroamination Reactions : The compound has been utilized in regioselective hydroamination reactions where it acts as a nucleophile. Studies have demonstrated that using this compound in these reactions yields high selectivity and efficiency .

- Synthesis of Homoallylic Amines : The compound has been successfully employed to synthesize homoallylic amines through intermolecular hydroamination of alkenes. This application highlights its utility in creating valuable intermediates for pharmaceutical compounds .

Summary of Key Findings

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Cancer Treatment | MDM2 inhibitor for various carcinomas | Promotes apoptosis in p53 wild-type tumors |

| Combination Therapies | Enhances effects when used with other chemotherapeutics | Improves outcomes in resistant cancer types |

| Organic Synthesis | Hydroamination and synthesis of homoallylic amines | High selectivity and efficiency in complex organic synthesis |

Wirkmechanismus

The mechanism of action of Rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S,3S)-2-(3-bromophenyl)-3-methylmorpholine: Similar structure with a bromine atom instead of chlorine.

(2S,3S)-2-(3-fluorophenyl)-3-methylmorpholine: Similar structure with a fluorine atom instead of chlorine.

(2S,3S)-2-(3-methylphenyl)-3-methylmorpholine: Similar structure with a methyl group instead of chlorine.

Uniqueness

Rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

Rac-(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound possesses a morpholine ring substituted with a chlorophenyl group and a methyl group. The stereochemistry of the compound is critical for its biological effects.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as an antimicrobial and anticancer agent. Below are some key findings from the literature:

Antimicrobial Activity

- Mechanism of Action : Studies have shown that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways.

- Case Study : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Anticancer Activity

- In Vitro Studies : In vitro assays revealed that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound was shown to activate caspase pathways, leading to programmed cell death.

- Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| A549 (Lung Cancer) | 20 | DNA damage induction |

| HeLa (Cervical Cancer) | 18 | Cell cycle arrest |

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : The compound demonstrates moderate absorption when administered orally.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to several metabolites with varying biological activities.

Toxicological Studies

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses:

- Acute Toxicity : In animal models, the LD50 was found to be greater than 500 mg/kg, indicating low acute toxicity.

- Chronic Toxicity : Long-term studies suggested no significant adverse effects on liver or kidney function at doses up to 200 mg/kg/day.

Eigenschaften

IUPAC Name |

(2S,3S)-2-(3-chlorophenyl)-3-methylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3/t8-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFUZZAQNVYZFF-GZMMTYOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](OCCN1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.